2-Bromo-5-fluorophenoxyacetic acid methyl ester
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Overview
Description
2-Bromo-5-fluorophenoxyacetic acid methyl ester is a chemical compound with the molecular formula C9H8BrFO3. It is a derivative of phenoxyacetic acid, where a bromine atom is substituted at the 2-position and a fluorine atom at the 5-position of the phenyl ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromo-5-fluorophenol as the starting material.
Esterification Reaction: The phenol group is first converted to a phenyl ester by reacting it with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting ester is then purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and phenolic acids.
Reduction Products: 2-Bromo-5-fluorophenol and its derivatives.
Substitution Products: Halogenated phenols and other substituted phenyl compounds.
Scientific Research Applications
2-Bromo-5-fluorophenoxyacetic acid methyl ester is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-5-fluorophenoxyacetic acid methyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Bromo-4-fluorophenoxyacetic acid methyl ester
2-Bromo-6-fluorophenoxyacetic acid methyl ester
2-Chloro-5-fluorophenoxyacetic acid methyl ester
Uniqueness: 2-Bromo-5-fluorophenoxyacetic acid methyl ester is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with biological targets and different reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-9(12)5-14-8-4-6(11)2-3-7(8)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFGZDXOLHCIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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